molecular formula C9H10BrN3 B1381927 8-Bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-amine CAS No. 1493950-79-0

8-Bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-amine

Cat. No. B1381927
M. Wt: 240.1 g/mol
InChI Key: NNVWFMQDPMJMMA-UHFFFAOYSA-N
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Description

8-Bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-amine is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to their broad spectrum of biological activity profiles . They have been attracting substantial interest due to their potential pharmaceutical applications .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines have been assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized through various chemical reactions including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .

Scientific Research Applications

1. Antituberculosis Agents

  • Summary of Application: Imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents. They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Methods of Application: The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
  • Results or Outcomes: The use of imidazo[1,2-a]pyridine analogues has been identified as a renaissance era of TB drug discovery research .

2. Material Science

  • Summary of Application: Imidazo[1,2-a]pyridine compounds are also useful in material science due to their structural character .
  • Methods of Application: The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry .

3. Amino Benzannulation

  • Summary of Application: An efficient microwave-assisted metal-free amino benzannulation of aryl (4-aryl-1-(prop-2-ynyl)-1H-imidazol-2-yl)methanone with dialkylamines affords various 2,8-diaryl-6-aminoimidazo[1,2-a]pyridines .
  • Methods of Application: This involves a microwave-assisted metal-free amino benzannulation process .
  • Results or Outcomes: The process yields various 2,8-diaryl-6-aminoimidazo[1,2-a]pyridines .

4. Antimicrobial Agents

  • Summary of Application: Imidazo[1,2-a]pyridine compounds have been recognized as potential antimicrobial agents .
  • Methods of Application: The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
  • Results or Outcomes: The use of imidazo[1,2-a]pyridine analogues has shown significant activity against various microbial strains .

5. Anticancer Agents

  • Summary of Application: Some imidazo[1,2-a]pyridine compounds have shown potential as anticancer agents .
  • Methods of Application: These compounds are developed and tested in various cancer cell lines to evaluate their efficacy .
  • Results or Outcomes: Certain imidazo[1,2-a]pyridine compounds have shown promising results in inhibiting the growth of cancer cells .

properties

IUPAC Name

8-bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3/c1-5-3-7(10)9-12-6(2)8(11)13(9)4-5/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVWFMQDPMJMMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=C2C(=C1)Br)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-2,6-dimethylimidazo[1,2-a]pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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